molecular formula C20H13BrN2 B12975397 4-(4-Bromophenyl)-2-phenylquinazoline

4-(4-Bromophenyl)-2-phenylquinazoline

Cat. No.: B12975397
M. Wt: 361.2 g/mol
InChI Key: XUVWCJVIXKQURM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-phenylquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of bromine and phenyl groups in the structure of this compound makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-phenylquinazoline typically involves the condensation of 4-bromoaniline with benzoyl chloride to form 4-(4-bromophenyl)benzamide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired quinazoline compound. The reaction conditions generally involve heating the mixture under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-phenylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the phenyl rings, enhancing their chemical and biological properties.

Scientific Research Applications

4-(4-Bromophenyl)-2-phenylquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-phenylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-2-phenylthiazole: Similar structure but contains a thiazole ring instead of a quinazoline ring.

    4-(4-Bromophenyl)-2-phenylpyrimidine: Contains a pyrimidine ring, making it structurally similar but with different chemical properties.

Uniqueness

4-(4-Bromophenyl)-2-phenylquinazoline is unique due to its specific combination of bromine and phenyl groups attached to the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H13BrN2

Molecular Weight

361.2 g/mol

IUPAC Name

4-(4-bromophenyl)-2-phenylquinazoline

InChI

InChI=1S/C20H13BrN2/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(23-19)15-6-2-1-3-7-15/h1-13H

InChI Key

XUVWCJVIXKQURM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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